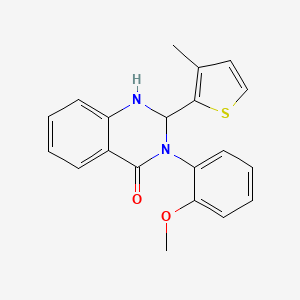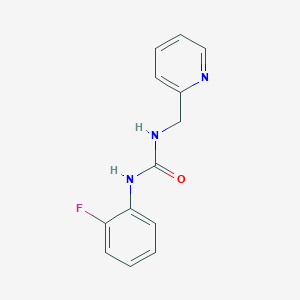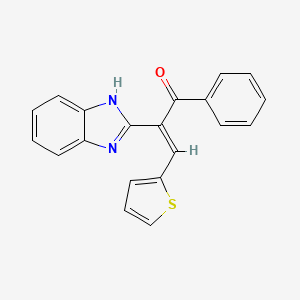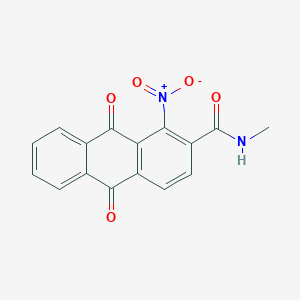
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
科学研究应用
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing inflammation.
3. Antioxidant activity: Studies have shown that 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Anti-bacterial activity: This compound has been found to exhibit anti-bacterial activity against a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis by activating specific signaling pathways.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell proliferation: Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
3. Scavenging of free radicals: 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Inhibition of bacterial growth: This compound has been found to inhibit the growth of a wide range of bacterial strains, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential applications in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and potency.
未来方向
There are several future directions for research on 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the molecular targets and signaling pathways involved in the biological activities of this compound.
3. Development of new derivatives of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone with improved bioavailability and potency.
4. Evaluation of the safety and toxicity of this compound in animal models.
5. Investigation of the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained interest in scientific research due to its potential applications in the development of new drugs. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-bacterial activities. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved bioavailability and potency.
合成方法
The synthesis of 3-(2-methoxyphenyl)-2-(3-methyl-2-thienyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzamide with 2-methoxybenzoyl chloride and 3-methyl-2-thiophenecarboxylic acid in the presence of a base catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it suitable for further research.
属性
IUPAC Name |
3-(2-methoxyphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-11-12-25-18(13)19-21-15-8-4-3-7-14(15)20(23)22(19)16-9-5-6-10-17(16)24-2/h3-12,19,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWJZOIYDDAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenyl)-2-(3-methyl-thiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)


![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)